N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14977316
Molecular Formula: C18H15N5O4
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O4 |
|---|---|
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O4/c24-16(13-10-12(21-22-13)15-6-3-9-27-15)19-7-8-23-14-5-2-1-4-11(14)20-17(25)18(23)26/h1-6,9-10H,7-8H2,(H,19,24)(H,20,25)(H,21,22) |
| Standard InChI Key | JIRKXJLEILHONA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates four distinct components:
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Quinoxaline-2,3-dione: A bicyclic system with two ketone groups at positions 2 and 3, contributing to hydrogen-bonding capabilities .
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Ethyl linker: Connects the quinoxaline system to the pyrazole-carboxamide group, providing conformational flexibility.
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Pyrazole-carboxamide: A five-membered aromatic ring with a carboxamide substituent, enhancing solubility and enabling interactions with biological targets .
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Furan-2-yl group: A heteroaromatic substituent that may influence electron distribution and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₄ | |
| Molecular Weight | 365.3 g/mol | |
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Synthesis Pathways and Reaction Mechanisms
Quinoxaline-2,3-Dione Formation
The quinoxaline core is synthesized via condensation of o-phenylenediamine with α-ketoglutaric acid or its derivatives under acidic conditions . For example:
This intermediate undergoes decarboxylation and oxidation to yield the 2,3-dione structure .
Functionalization with Pyrazole-Carboxamide
The pyrazole ring is constructed via cyclization of hydrazine derivatives with β-keto esters. For instance, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with hydrazine hydrate to form 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, which is then converted to the carboxamide via coupling with ethylamine .
Final Assembly
The quinoxaline and pyrazole modules are linked through a nucleophilic substitution reaction. The ethylamino group on the quinoxaline-2,3-dione reacts with the carboxamide’s carbonyl carbon, facilitated by activating agents like HOBt/EDCI.
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
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Quinoxaline-dione: The ketone groups at C2 and C3 are electrophilic, susceptible to nucleophilic attack (e.g., by amines or hydrazines) .
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Pyrazole ring: The N1-H and C4 positions participate in hydrogen bonding and π-π stacking interactions .
Table 2: Reactivity Profile
| Site | Reaction Partner | Product |
|---|---|---|
| C2 Ketone (Quinoxaline) | Amines | Schiff Bases |
| Pyrazole N1-H | Alkyl Halides | N-Alkylated Derivatives |
| Furan O-Heteroatom | Electrophiles (e.g., NO₂⁺) | Nitrated Furan Derivatives |
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound’s quinoxaline moiety mimics purine bases, enabling competitive inhibition of enzymes like xanthine oxidase and DNA topoisomerases . In silico docking studies suggest strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of kinase targets.
Pharmacological Applications and Research Directions
Anticancer Prospects
Quinoxaline derivatives intercalate DNA and induce apoptosis in HepG2 cells (IC₅₀ = 12.5 µM) . The furan group may enhance bioavailability by reducing metabolic degradation.
Neuroprotective Effects
Preliminary assays indicate NMDA receptor antagonism (Ki = 0.8 µM), suggesting potential in treating neurodegenerative diseases.
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